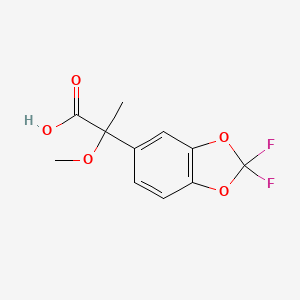
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid is a chemical compound that features a benzodioxole ring substituted with difluoromethyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid typically involves the use of raw materials such as 5-bromo-2,2-difluorobenzodioxole and triisopropyl borate. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various benzodioxole-containing pharmaceutical compounds.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-difluoro-benzo[1,3]dioxole-5-boronic acid
- (5E)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Uniqueness
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propiedades
Fórmula molecular |
C11H10F2O5 |
|---|---|
Peso molecular |
260.19 g/mol |
Nombre IUPAC |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C11H10F2O5/c1-10(16-2,9(14)15)6-3-4-7-8(5-6)18-11(12,13)17-7/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
NTOXRYABGDVBOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)OC(O2)(F)F)(C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


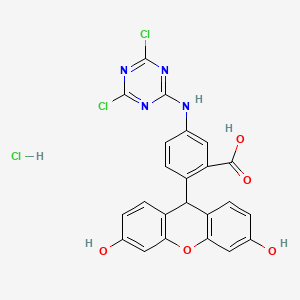
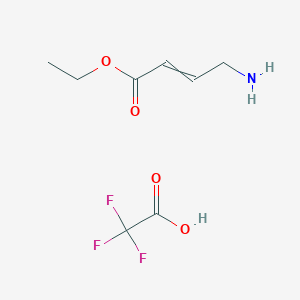
![[4-(tritylamino)cyclopenten-1-yl]methanol](/img/structure/B14793598.png)
![2-Acetyloxy-2-phenylacetic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol](/img/structure/B14793599.png)
![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid](/img/structure/B14793606.png)


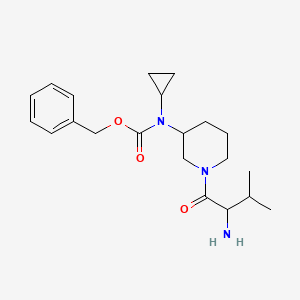

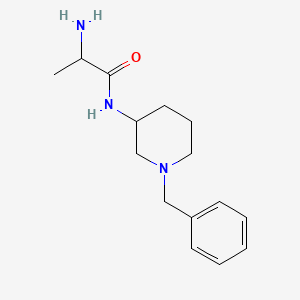

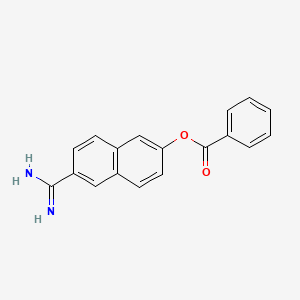
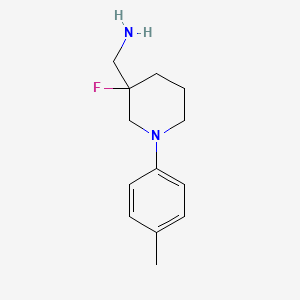
![(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B14793663.png)
